Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methoxybenzamidoethyl group at position 3 and a thioacetamidoacetate moiety at position 4. The 4-methoxybenzamido group may enhance solubility and target affinity, while the thioacetamido linker could influence metabolic stability compared to oxygen-based analogs .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5S/c1-3-32-20(29)12-23-18(28)13-33-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)14-4-6-15(31-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBHORXBRAUPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate, with the CAS number 872996-32-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. The compound features several functional groups including:
- Triazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Thioether Linkage : This may contribute to the compound's stability and reactivity.
- Amide Functionalities : Often associated with bioactive compounds, amides can influence the binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer activity. This compound was evaluated in vitro against various cancer cell lines. The findings suggest:
- Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in cell viability in cancer cell lines.
- Induction of Apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays showed:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies and Research Findings
- Cell Line Studies :
- Mechanistic Insights :
- Comparative Analysis :
Scientific Research Applications
Basic Information
- Molecular Formula : C20H23N5O4S
- Molecular Weight : 429.5 g/mol
- CAS Number : 872996-32-2
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. They have been shown to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Inhibitory Potency : Analogous compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response:
- Docking Studies : Molecular docking studies have shown promising results for the compound's binding affinity to 5-LOX, suggesting its potential as an anti-inflammatory agent .
Study on Antitumor Activity
A study conducted on triazoloquinazoline derivatives demonstrated their efficacy in inhibiting tumor growth in vitro. The results indicated that compounds similar to Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate showed significant cytotoxicity against various cancer cell lines.
In Silico Evaluation of Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory potential of related compounds through computational methods. The findings from molecular docking suggested that these compounds could effectively inhibit 5-LOX activity, warranting further experimental validation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest analogs include [1,2,4]triazolo[4,3-b]pyridazine derivatives and ethyl ester-containing heterocycles. Key structural and functional comparisons are summarized below:
Key Findings
- Heterocyclic Core Influence : The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound distinguishes it from pyridazine (I-6230) or benzothiazole () analogs. Triazolopyridazines are associated with enhanced antiproliferative activity due to their planar, aromatic structure, which facilitates DNA intercalation or kinase inhibition .
- Substituent Effects: The 4-methoxybenzamidoethyl group may improve solubility and membrane permeability compared to non-polar substituents (e.g., methyl or fluorine in compounds). The thioacetamido linker introduces a sulfur atom, which could enhance metabolic stability relative to oxygen-based ethers (e.g., phenoxy derivatives in ) but may reduce oxidative stability .
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., amidation, thioether formation), similar to methods for 6-substituted triazolopyridazines (51–73% yields in –6) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
